molecular formula C15H28N2O6 B061422 tri-tert-Butyl hydrazine-1,1,2-tricarboxylate CAS No. 185456-26-2

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate

Cat. No.: B061422
CAS No.: 185456-26-2
M. Wt: 332.39 g/mol
InChI Key: XDILSMVBIXONSC-UHFFFAOYSA-N
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Description

Tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.39 g/mol. The purity is usually 95%.
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Biological Activity

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with various carboxylic acid derivatives. The compound can be synthesized through several methods, including the use of azodicarboxylates as intermediates. The following table summarizes key synthetic routes:

Method Reagents Yield Conditions
Method ATert-butyl hydrazine + diethyl azodicarboxylate85%Reflux in DMF
Method BTert-butyl hydrazine + malonic acid derivatives90%Room temperature
Method CTert-butyl hydrazine + acetic anhydride80%Under nitrogen atmosphere

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study 1 : A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
  • Case Study 2 : Another investigation focused on A549 lung cancer cells, revealing that this compound induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspase-3 .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.

  • Research Findings : In a study assessing oxidative stress markers in human fibroblasts treated with this compound, there was a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some studies suggest that it may intercalate with DNA or interact with other nucleophiles.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating precise molecular mechanisms underlying its anticancer and antioxidant effects.
  • Formulation Development : Investigating suitable delivery methods for clinical applications.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILSMVBIXONSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452338
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185456-26-2
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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